(1'S,2'S,9S,12R)-12-(2'-(((1,1-Dimethylethoxy)carbonyl)amino)-1'-hydroxy-3'-phenylprop-1'-yl)-9-(1-methylethyl)-7,10,13-triaza-1,4-dioxo-8,11-dioxo(14)metacyclophane
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Overview
Description
The compound “(1’S,2’S,9S,12R)-12-(2’-(((1,1-Dimethylethoxy)carbonyl)amino)-1’-hydroxy-3’-phenylprop-1’-yl)-9-(1-methylethyl)-7,10,13-triaza-1,4-dioxo-8,11-dioxo(14)metacyclophane” is a complex organic molecule with potential applications in various fields such as chemistry, biology, and medicine. Its unique structure, characterized by multiple functional groups and stereocenters, makes it an interesting subject for scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of this compound likely involves multiple steps, including the formation of the core metacyclophane structure and the introduction of various functional groups. Typical synthetic routes may involve:
Formation of the metacyclophane core: This could involve cyclization reactions using appropriate precursors.
Introduction of functional groups: Functional groups such as the hydroxy, amino, and carbonyl groups may be introduced through specific reactions like hydroxylation, amination, and carbonylation.
Industrial Production Methods
Industrial production of such complex molecules often involves optimizing the synthetic route for scalability, yield, and cost-effectiveness. This may include:
Use of catalysts: Catalysts can enhance reaction rates and selectivity.
Optimization of reaction conditions: Temperature, pressure, and solvent choice are crucial for maximizing yield and purity.
Chemical Reactions Analysis
Types of Reactions
The compound can undergo various chemical reactions, including:
Oxidation: Conversion of hydroxy groups to carbonyl groups.
Reduction: Reduction of carbonyl groups to hydroxy groups.
Substitution: Replacement of functional groups with other groups.
Common Reagents and Conditions
Oxidizing agents: Such as potassium permanganate or chromium trioxide.
Reducing agents: Such as lithium aluminum hydride or sodium borohydride.
Substitution reagents: Such as halides or nucleophiles.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of hydroxy groups may yield ketones or aldehydes.
Scientific Research Applications
Chemistry: As a building block for more complex molecules.
Biology: As a probe for studying biological processes.
Medicine: Potential therapeutic applications due to its unique structure.
Industry: Use in the synthesis of advanced materials or pharmaceuticals.
Mechanism of Action
The mechanism by which the compound exerts its effects depends on its interaction with molecular targets. This may involve:
Binding to enzymes or receptors: Modulating their activity.
Interacting with nucleic acids: Affecting gene expression or replication.
Participating in signaling pathways: Influencing cellular processes.
Comparison with Similar Compounds
Similar Compounds
Cyclophanes: Similar in having a cyclic structure with multiple functional groups.
Macrocycles: Large ring structures with diverse applications.
Peptidomimetics: Compounds mimicking the structure of peptides.
Uniqueness
The compound’s unique combination of functional groups and stereocenters distinguishes it from other similar compounds, potentially offering unique properties and applications.
Properties
CAS No. |
180968-17-6 |
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Molecular Formula |
C32H46N4O7 |
Molecular Weight |
598.7 g/mol |
IUPAC Name |
tert-butyl N-[(1R,2S)-1-[(10S,13R)-9,12-dioxo-10-propan-2-yl-2,5-dioxa-8,11,14-triazabicyclo[14.3.1]icosa-1(19),16(20),17-trien-13-yl]-1-hydroxy-3-phenylpropan-2-yl]carbamate |
InChI |
InChI=1S/C32H46N4O7/c1-21(2)26-29(38)33-14-15-41-16-17-42-24-13-9-12-23(18-24)20-34-27(30(39)36-26)28(37)25(19-22-10-7-6-8-11-22)35-31(40)43-32(3,4)5/h6-13,18,21,25-28,34,37H,14-17,19-20H2,1-5H3,(H,33,38)(H,35,40)(H,36,39)/t25-,26-,27+,28+/m0/s1 |
InChI Key |
BEYIKFKXDNCIOO-YVHASNINSA-N |
Isomeric SMILES |
CC(C)[C@H]1C(=O)NCCOCCOC2=CC=CC(=C2)CN[C@@H](C(=O)N1)[C@@H]([C@H](CC3=CC=CC=C3)NC(=O)OC(C)(C)C)O |
Canonical SMILES |
CC(C)C1C(=O)NCCOCCOC2=CC=CC(=C2)CNC(C(=O)N1)C(C(CC3=CC=CC=C3)NC(=O)OC(C)(C)C)O |
Origin of Product |
United States |
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